molecular formula C20H24N2O5S B2974983 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922553-68-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2974983
CAS No.: 922553-68-2
M. Wt: 404.48
InChI Key: VPBCIRWOMWCVAJ-UHFFFAOYSA-N
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Description

The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide features a benzoxazepine scaffold fused with a sulfonamide-substituted aromatic ring. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . Substituents such as the 4-methoxy and 3,5-dimethyl groups on the benzene ring may enhance lipophilicity and modulate binding affinity.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-22-8-9-27-18-7-6-15(12-17(18)20(22)23)21-28(24,25)16-10-13(2)19(26-4)14(3)11-16/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBCIRWOMWCVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and promising biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The compound features a unique arrangement that includes:

  • Tetrahydrobenzo[f][1,4]oxazepine core : This structure is known for its role in various biological activities.
  • Sulfonamide group : Enhances pharmacological properties.
  • Ethyl substituent : Potentially increases the compound's efficacy.

The molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S with a molecular weight of 358.44 g/mol. The presence of multiple functional groups contributes to its reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

  • Anticancer Activity :
    • Compounds with oxazepine cores have shown the ability to induce differentiation in acute myeloid leukemia (AML) cells. This is particularly relevant as AML is one of the most aggressive forms of blood cancer .
    • A study highlighted that derivatives of oxazepine can modulate immune responses by upregulating CD11b expression in certain cell lines, suggesting potential applications in cancer therapy and immunomodulation .
  • Enzyme Inhibition :
    • Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of squalene synthase has been observed in related compounds, which may lead to decreased cholesterol biosynthesis .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications in the chemical structure can significantly impact biological activity. For example, the introduction of different substituents can enhance potency and selectivity for targeted pathways .

Case Study 1: Differentiation Induction in AML Cells

A study conducted on a series of oxazepine derivatives demonstrated their ability to induce differentiation in AML cells. The compound's mechanism was linked to the activation of specific signaling pathways that promote cell maturation and apoptosis in malignant cells .

CompoundIC50 (µM)Mechanism
Compound A10Induces differentiation
Compound B15Modulates immune response

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of similar compounds on squalene synthase. The results indicated that these compounds could effectively reduce cholesterol levels in vivo, supporting their potential use in treating hyperlipidemia-related conditions .

CompoundIC50 (nM)Target Enzyme
Compound X90Squalene synthase
Compound Y45Squalene synthase

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural uniqueness lies in its benzoxazepine core, distinguishing it from other sulfonamide derivatives. Key comparisons include:

Compound Core Structure Key Substituents Potential Functional Role
Target Compound Benzo[f][1,4]oxazepine 4-Methoxy-3,5-dimethylbenzenesulfonamide Flexibility for receptor binding
Compounds [4–6] () Hydrazinecarbothioamide 4-X-phenylsulfonyl, 2,4-difluorophenyl Nucleophilic reactivity (C=S group)
Compounds [7–9] () 1,2,4-Triazole-3(4H)-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl Tautomerism (thione vs. thiol)
Sulfentrazone () Difluoromethyl-triazolone Methanesulfonamide Herbicidal activity
  • Benzoxazepine vs.
  • Sulfonamide vs. Thioamide : The sulfonamide group (-SO₂NH-) in the target compound differs from the thioamide (C=S) in ’s hydrazinecarbothioamides, altering electronic properties and hydrogen-bonding capacity .

Spectral and Physicochemical Properties

  • The target compound’s IR spectrum would likely feature strong SO₂ and C-O (methoxy) bands.
  • NMR :
    • The 4-methoxy and 3,5-dimethyl groups on the benzene ring would produce distinct singlet peaks in ¹H-NMR (δ 3.8–4.0 ppm for OCH₃; δ 2.2–2.5 ppm for CH₃) .

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